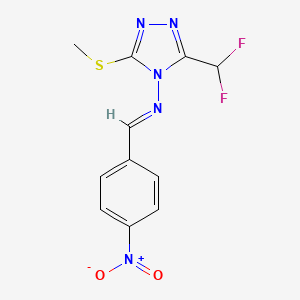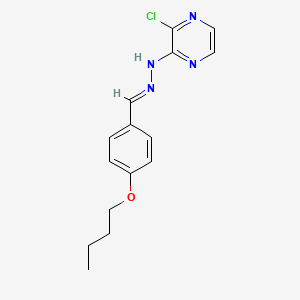![molecular formula C11H15N5O4 B5693623 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines, which in turn reduces inflammation and tumor growth.
Biochemical and Physiological Effects:
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. It also exhibits anti-tumor properties by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide in lab experiments is its high purity. The synthesis method has been optimized to produce a highly pure compound suitable for scientific research. Additionally, this compound has been extensively studied in vitro and in vivo, which provides a wealth of information for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide. One direction is to further investigate its mechanism of action, as this is not fully understood. Another direction is to study its potential use in combination with other anti-inflammatory or anti-tumor agents. Additionally, this compound could be studied for its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research could be done to optimize the synthesis method to produce a more efficient and cost-effective process.
Conclusion:
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis method has been optimized to produce a highly pure compound suitable for scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. Future research directions include investigating its mechanism of action, potential use in combination with other agents, and its use in other diseases.
Synthesemethoden
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide can be synthesized by reacting 1-(piperidin-4-yl)pyrazolidin-3-one with nitric acid in acetic anhydride. The resulting compound is then reacted with acetyl chloride to obtain 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide in high yield. This synthesis method has been optimized to produce a highly pure compound suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied extensively in vitro and in vivo for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[2-(3-nitropyrazol-1-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c12-11(18)8-1-4-14(5-2-8)10(17)7-15-6-3-9(13-15)16(19)20/h3,6,8H,1-2,4-5,7H2,(H2,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBYFBDCDKUNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)

